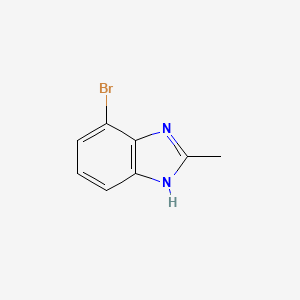

4-Bromo-2-methyl-1H-benzimidazole

Description

Context of Benzimidazole (B57391) Heterocycles in Pharmaceutical and Chemical Research

Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets with high affinity. This versatility has led to their development as therapeutic agents for a multitude of diseases. The benzimidazole nucleus is a key component in drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. Their ability to mimic natural purine (B94841) bases allows them to interact with various enzymes and receptors within biological systems, making them a fertile ground for drug discovery and development.

Structural Significance of Halogenated and Alkylated Benzimidazoles

The introduction of halogen atoms and alkyl groups onto the benzimidazole scaffold profoundly impacts its electronic and steric properties, which in turn can modulate its biological activity.

Halogenation , such as the presence of a bromine atom at the 4-position in 4-Bromo-2-methyl-1H-benzimidazole, can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Furthermore, the electronegativity and size of the halogen can influence binding interactions with target proteins through halogen bonding and other non-covalent interactions. For instance, studies on related halogenated benzimidazoles have shown that the position and nature of the halogen substituent can be critical for their activity. The presence of a bromine atom can also provide a reactive handle for further synthetic modifications, allowing for the creation of more complex derivatives.

Alkylation , specifically the methyl group at the 2-position, also plays a crucial role. The 2-position of the benzimidazole ring is a common site for substitution. A methyl group at this position can influence the molecule's conformation and steric interactions with its biological target. It can also affect the basicity of the imidazole (B134444) nitrogen atoms, which can be important for salt formation and pharmacokinetic properties. Research on 2-alkyl substituted benzimidazoles has demonstrated a wide array of biological activities, and the nature of the alkyl group is often a key determinant of potency and selectivity.

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals that while the broader classes of halogenated and alkylated benzimidazoles are extensively studied, dedicated research focusing specifically on this compound is limited. Much of the available information comes from chemical supplier databases and patents that include it as part of a larger library of compounds.

Overview of Research Objectives and Scope for this compound

Given the existing gaps in the literature, the primary research objectives for this compound would be to:

Develop and optimize a reliable synthetic route for its preparation, with detailed experimental procedures and characterization of the final product. A plausible approach could involve the condensation of 3-bromo-1,2-phenylenediamine with acetic acid or a related reagent, a common method for synthesizing 2-methylbenzimidazoles.

Perform a thorough spectroscopic analysis to establish a complete and unambiguous characterization profile for the compound. This would include 1H NMR, 13C NMR, FT-IR, and mass spectrometry.

Investigate its potential biological activities through a systematic screening process. Based on the activities of related compounds, promising areas for investigation would include its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Explore its utility as a building block in the synthesis of more complex molecules with potential therapeutic applications.

The scope of future research should aim to fill the current knowledge void and fully elucidate the chemical and biological properties of this specific benzimidazole derivative.

Detailed Research Findings

Due to the limited specific research on this compound, this section will present data based on what is available from chemical databases and infer potential properties and synthesis based on closely related and well-documented benzimidazole derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20223-87-4 | Chemical Supplier Databases |

| Molecular Formula | C₈H₇BrN₂ | Calculated |

| Molecular Weight | 211.06 g/mol | Calculated |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not reported | - |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol | Inferred from related compounds |

Synthesis:

While a specific, detailed synthesis for this compound is not readily found in peer-reviewed literature, a common and effective method for the synthesis of 2-methylbenzimidazoles is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine (B120857) with acetic acid. Therefore, a plausible synthetic route for this compound would involve the reaction of 3-bromo-1,2-phenylenediamine with acetic acid , typically under acidic conditions and with heating.

A patent for a related compound, 6-Bromo-2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole, describes a synthesis that involves the reduction of an N-acetylated nitro-aniline precursor with iron powder in acetic acid, followed by in-situ cyclization. rsc.org This suggests an alternative potential route starting from a suitably substituted nitroaniline.

Table 2: Spectroscopic Data for a Closely Related Compound (2-methyl-1H-benzimidazole)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (in CDCl₃) | δ 7.52 (m, 2H), 7.20 (m, 2H), 2.62 (s, 3H, CH₃) |

| IR (KBr, cm⁻¹) | 3400 (N-H), 2960 (C-H), 1650 (N-H bend), 1600 (C=C aromatic), 1280 (C-N imidazole) |

| Mass Spectrum (EI) | m/z 132 (M⁺) |

Note: This data is for the parent compound 2-methyl-1H-benzimidazole and is provided for illustrative purposes. The presence of the bromine atom in this compound would significantly alter the chemical shifts in the NMR spectra and the fragmentation pattern in the mass spectrum.

Potential Research Findings:

Based on the known biological activities of other brominated and methylated benzimidazoles, it is plausible that this compound could exhibit a range of pharmacological effects. For example, various bromo-substituted benzimidazoles have been investigated for their antimicrobial and anticancer activities. The specific substitution pattern of this compound makes it a candidate for screening in these and other therapeutic areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNGOOZSFZDLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578674 | |

| Record name | 4-Bromo-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20223-87-4 | |

| Record name | 4-Bromo-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Methyl 1h Benzimidazole and Its Derivatives

Direct Synthesis Approaches to the Core 4-Bromo-2-methyl-1H-benzimidazole Scaffold

The direct synthesis of the this compound core can be achieved through several established methods, primarily involving the condensation of a substituted o-phenylenediamine (B120857) with a suitable one-carbon synthon.

Condensation Reactions with Orthoesters and Diamines

A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with orthoesters. rasayanjournal.co.inniscpr.res.in In the context of this compound, this would typically involve the reaction of 3-bromo-1,2-phenylenediamine with an orthoacetate, such as triethyl orthoacetate. The reaction is often catalyzed by an acid and proceeds through the formation of an intermediate that cyclizes to form the benzimidazole (B57391) ring. rasayanjournal.co.in The use of various catalysts, including Lewis acids like ZrOCl2·8H2O, TiCl4, and SnCl4·5H2O, has been shown to be highly effective for this transformation at room temperature. mdpi.com

Cyclization from Substituted Anilines and Aldehydes

The reaction of substituted anilines, specifically o-phenylenediamines, with aldehydes is a widely employed method for synthesizing 2-substituted benzimidazoles. niscpr.res.innih.gov For the synthesis of this compound, 3-bromo-1,2-phenylenediamine would be condensed with acetaldehyde (B116499) or a synthetic equivalent. This reaction often requires an oxidizing agent to facilitate the cyclization and aromatization to the benzimidazole core. niscpr.res.in Various catalytic systems, including those based on copper, ruthenium, and palladium, have been utilized to improve reaction efficiency and yield. niscpr.res.in The direct condensation can sometimes lead to complex mixtures, but the use of specific catalysts can drive the reaction towards the desired product. niscpr.res.in

One-Pot Synthetic Protocols

One-pot synthetic methods offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. umich.edu For the synthesis of benzimidazole derivatives, one-pot procedures often involve the reaction of an o-phenylenediamine with an aldehyde or carboxylic acid under conditions that promote both condensation and cyclization in a single step. rasayanjournal.co.inumich.edu Solvent-free conditions, microwave irradiation, and the use of various catalysts like ammonium (B1175870) chloride or p-toluenesulfonic acid have been successfully employed to synthesize benzimidazoles in high yields. umich.edunih.gov For instance, a one-pot synthesis could involve heating a mixture of 3-bromo-1,2-phenylenediamine and acetic acid. umich.edu Another approach involves a copper-catalyzed one-pot, three-component reaction of a 2-haloaniline, an aldehyde, and sodium azide. organic-chemistry.org

Strategies for Functionalization and Derivatization of the Benzimidazole Nucleus

Once the this compound core is synthesized, further functionalization can be achieved to explore structure-activity relationships. N-substitution is a common strategy to introduce diverse substituents.

N-Substitution Reactions

The nitrogen atoms of the benzimidazole ring, particularly the N1 position, are common sites for functionalization.

N-alkylation of the benzimidazole ring is a straightforward method for introducing alkyl groups. This is typically achieved by reacting the N-H of the benzimidazole with an alkyl halide in the presence of a base. researchgate.net The reaction of this compound with various halogenated reagents, such as alkyl bromides or iodides, in a suitable solvent and in the presence of a base like potassium carbonate, would yield the corresponding N-alkylated derivatives. organic-chemistry.org Phase-transfer catalysts can also be employed to facilitate the reaction. researchgate.net This method allows for the introduction of a wide variety of alkyl chains and functionalized alkyl groups, which can significantly influence the biological activity of the resulting compounds. nih.govnih.gov

An in-depth examination of the synthetic routes and reaction pathways pertinent to this compound reveals its versatility as a scaffold in organic chemistry. This article focuses on the specific chemical transformations that this compound and its derivatives can undergo, providing a detailed look at the methodologies employed for its functionalization.

1 Synthetic Methodologies and Reaction Pathways

2 Michael-Type Additions

The Michael-type addition represents a key method for C-N bond formation, utilizing the nucleophilic character of the benzimidazole ring. The nitrogen atom of the imidazole (B134444) moiety in this compound can act as a nucleophile, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion. This reaction is typically base-catalyzed, with the choice of base and reaction conditions being critical for success.

Research into the Michael-type addition of various azole derivatives to acceptors like methyl acrylate (B77674) has provided a framework for understanding this transformation. beilstein-journals.org The process involves optimizing the catalyst, solvent, and temperature to achieve high yields of the desired adducts. beilstein-journals.org For azoles with varying acidity, different basic catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Diisopropylethylamine (DIPEA), or sodium hydride (NaH) are employed, typically in a solvent like dimethylformamide (DMF). beilstein-journals.org In the context of this compound, the reaction would proceed by deprotonation of the N-H group, followed by nucleophilic attack on the activated alkene.

Table 1: Illustrative Conditions for Michael-Type Addition of Azoles This table is based on data for various azole derivatives and illustrates typical conditions applicable to the reaction type.

| Azole Donor | Acceptor | Base | Solvent | Temperature | Yield | Ref |

| 4(5)-Nitroimidazole | Methyl Acrylate | DBU | DMF | Room Temp. | 91% | beilstein-journals.org |

| 2-Methyl-4(5)-nitroimidazole | Methyl Acrylate | DBU | DMF | 80 °C | 85% | beilstein-journals.org |

| 3-Nitro-1,2,4-triazole | Methyl Acrylate | DBU | DMF | Room Temp. | 95% | beilstein-journals.org |

3 Mechanistic Considerations for N-Alkylation

The N-alkylation of benzimidazoles, including the 4-bromo-2-methyl derivative, can result in two possible regioisomers: the N-1 and N-3 alkylated products. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the type of alkylating agent used, the solvent, and the base.

Studies on related heterocyclic systems, such as indazoles, have provided mechanistic insights that are applicable to benzimidazoles. beilstein-journals.org The choice of base and solvent can dictate whether the reaction proceeds through a tight ion pair or a solvent-separated ion pair, which in turn affects the site of alkylation. For instance, using sodium hydride in a non-polar solvent like tetrahydrofuran (B95107) (THF) can favor alkylation at the more sterically accessible nitrogen, while different conditions might favor the thermodynamically more stable product. beilstein-journals.org For many substituted benzimidazoles, the 1H-tautomer is considered more thermodynamically stable. beilstein-journals.org Therefore, reaction conditions that allow for equilibration can lead to a higher proportion of the N-1 substituted product. beilstein-journals.org

2 Cross-Coupling Reactions at the Bromine Atom and Other Positions

The bromine atom at the C-4 position of the benzimidazole ring is a key functional handle for introducing molecular diversity through cross-coupling reactions.

1 Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling

The Suzuki–Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov This reaction involves the palladium-catalyzed coupling of an organohalide, such as this compound, with an organoboron compound like a boronic acid or ester. nih.govlibretexts.org The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. libretexts.org This methodology has been successfully applied to a wide range of substrates, including those with unprotected amine functionalities, showcasing its robustness. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and yield. nih.gov

Table 2: Example Systems for Suzuki-Miyaura Cross-Coupling of Bromo-Aromatic Compounds This table presents data for related bromo-aromatic substrates to illustrate typical reaction parameters.

| Bromo-Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield | Ref |

| ortho-Bromoaniline derivative | Phenylboronic acid | CataXCium A Pd G3 | K3PO4 | Toluene/Water | 99% | nih.gov |

| 3-Bromo-2,1-borazaronaphthalene | Potassium (E)-styryltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | THF/Water | 88% | nih.gov |

| 3-Bromo-2,1-borazaronaphthalene | Potassium cyclohexenyltrifluoroborate | Pd(dppf)Cl2 | Cs2CO3 | THF/Water | 85% | nih.gov |

2 Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically by reacting an aryl halide with an amine. wikipedia.orglibretexts.org This reaction provides a direct route to functionalize the C-4 position of this compound with primary or secondary amines, amides, or other nitrogen nucleophiles. acsgcipr.org It has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods. wikipedia.org

The development of this reaction has seen several generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands that enhance catalytic activity and allow the reaction to proceed under milder conditions. wikipedia.org The general mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the desired aryl amine product. libretexts.org

3 Cyclization Reactions Leading to Fused Systems

The benzimidazole core can be used as a foundation for building more complex, fused heterocyclic systems with potential biological activities.

1 Formation of Benzimidazole-Fused Oxazepines

Benzimidazole-fused 1,4-oxazepines are a class of seven-membered heterocyclic compounds that have attracted interest in medicinal chemistry. nih.gov Synthetic strategies to construct these fused systems often involve intramolecular cyclization reactions starting from appropriately functionalized benzimidazole precursors.

One established method involves the base-mediated intramolecular cyclization of N-alkenyl or N-alkynyl benzimidazole derivatives. nih.gov For instance, a benzimidazole derivative with a propargyl ether side chain can undergo a 7-exo-dig cyclization in the presence of a base like sodium hydride (NaH) in DMF to form the fused oxazepine ring. nih.gov Another approach involves the acid-catalyzed cyclization of a benzimidazole-2-carboxaldehyde derivative that has been condensed with an amino alcohol. nih.gov A feasible mechanism for this involves the formation of an imine intermediate, followed by intramolecular nucleophilic attack of the hydroxyl group onto the imino carbon to close the seven-membered ring. nih.gov Starting from this compound, a multi-step synthesis involving N-alkylation with a suitable precursor followed by cyclization could yield the corresponding bromo-substituted benzimidazole-fused oxazepine.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a pivotal role in the synthesis of benzimidazole derivatives, offering pathways to enhanced efficiency, selectivity, and milder reaction conditions. Both photocatalytic and metal-catalyzed methods have been explored for the construction of the benzimidazole core and the introduction of various functionalities.

Photocatalytic Synthesis of Benzimidazoles from Nitro Compounds

Visible-light-mediated strategies are emerging as powerful and sustainable methods for organic synthesis. nih.govrsc.org In the context of benzimidazole synthesis, photocatalysis can be employed for the construction of the core structure. For instance, the reaction of 2-mercaptobenzimidazole (B194830) with 1,3-diketones and N-bromosuccinimide (NBS) under visible-light irradiation leads to a regioselective [3+2] cyclo-condensation, affording benzimidazo[2,1-b]thiazole derivatives in high yields. nih.govrsc.org This approach highlights how energy-dependent strategies can dictate regioselectivity, providing a different outcome compared to conventional thermal conditions which yield N/S-difunctionalized benzimidazoles. nih.govrsc.org While not directly starting from a nitro compound to form this compound, this demonstrates the potential of photocatalysis in controlling the formation of fused benzimidazole systems.

Metal Co-Catalyst Effects on Selectivity and Reaction Efficiency

Metal catalysts are instrumental in various transformations involving benzimidazole derivatives. For example, metal complexes of benzimidazole derivatives with Cu(II), Zn(II), and Ni(II) have been synthesized and characterized. nih.gov The synthesis of these complexes involves the condensation reaction of o-phenylenediamine with an appropriate aldehyde in the presence of Na2S2O5 as an oxidizing agent, followed by reaction with the metal salt. nih.gov

In the context of cross-coupling reactions, which are crucial for functionalizing the benzimidazole core, metal catalysts are indispensable. For instance, the Suzuki-Miyaura coupling of 4-bromo-1,2-dimethyl-1H-imidazole with 4-fluorophenylboronic acid is a key step in the synthesis of certain bioactive molecules. thieme-connect.de While this example pertains to an imidazole, the principle is directly applicable to this compound.

Furthermore, the synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives has been efficiently catalyzed by ZnO@SO3H@Tropine, a heterogeneous catalyst. rsc.org This catalyst promotes the reaction between 2-aminobenzimidazole, an aldehyde (such as 4-bromobenzaldehyde), and malononitrile, leading to high yields of the desired products. rsc.org The catalyst's reusability makes this a sustainable approach. rsc.org

Regioselectivity and Isomer Control in Synthetic Pathways

A significant challenge in the synthesis of substituted benzimidazoles is controlling the regioselectivity of reactions, particularly alkylation, as the two nitrogen atoms of the imidazole ring present competing reaction sites.

Addressing Regioisomer Formation in Alkylation Reactions

The N-alkylation of unsymmetrical benzimidazoles can lead to a mixture of two regioisomers. The distribution of these isomers is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.orgd-nb.info

For the related indazole system, extensive studies have shown that the choice of base and solvent can dramatically influence the N1/N2 regioselectivity of alkylation. nih.govbeilstein-journals.orgd-nb.infobeilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly selective for N-1 alkylation of certain indazole derivatives. nih.govbeilstein-journals.orgd-nb.info Conversely, other conditions can favor the N-2 isomer. beilstein-journals.org These principles of controlling regioselectivity through careful selection of reaction conditions are directly applicable to the alkylation of this compound.

A common strategy to circumvent the issue of regioisomer formation is to start with a precursor where the desired substitution pattern is already established. For example, in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, starting with 1,2-dimethyl-1H-imidazole avoids the regiochemical issues that would arise from methylating a 2-methyl-4-bromo-1H-imidazole precursor. thieme-connect.de

Table 1: Conditions for Regioselective Alkylation of Indazoles This table is based on data for the closely related indazole system and illustrates principles applicable to benzimidazoles.

| Substrate | Alkylating Agent | Base | Solvent | Major Regioisomer | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Pentyl bromide | NaH | THF | N-1 (>99:1) | nih.govbeilstein-journals.orgd-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Various alcohols | - | - | N-1 or N-2 with high selectivity | beilstein-journals.orgbeilstein-journals.org |

Selective Debromination Methodologies

In some synthetic routes, it is advantageous to introduce multiple bromine atoms and then selectively remove one to achieve the desired isomer. A notable example is the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This process starts with the dibromination of 1,2-dimethyl-1H-imidazole to yield 4,5-dibromo-1,2-dimethyl-1H-imidazole. thieme-connect.de Subsequently, a selective debromination is carried out using isopropyl magnesium chloride to furnish the target 4-bromo-1,2-dimethyl-1H-imidazole. thieme-connect.de This method of selective debromination provides a high-yielding and scalable route to the desired product. thieme-connect.de

Table 2: Optimization of Dibromination of 1,2-dimethyl-1H-imidazole

| Entry | Solvent | Time (h) | Yield of 4,5-dibromo-1,2-dimethyl-1H-imidazole (%) | Reference |

|---|---|---|---|---|

| 1 | MeCN | - | - | thieme-connect.de |

| 2 | DMF | 4-6 | ~80 | thieme-connect.de |

| 3 | Toluene | - | - | thieme-connect.de |

Data derived from a study on imidazole, demonstrating a principle applicable to benzimidazole synthesis.

Advanced Spectroscopic and Spectrometric Characterization in Research

Spectroscopic Elucidation Techniques for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the covalent structure of 4-Bromo-2-methyl-1H-benzimidazole by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical spectrum recorded in a solvent like DMSO-d₆, the methyl protons (–CH₃) at the 2-position are expected to appear as a sharp singlet. The protons on the benzene (B151609) ring will appear as a set of multiplets, with their chemical shifts and coupling patterns being characteristic of the substitution pattern. The N-H proton of the imidazole (B134444) ring typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the methyl carbon, the C2 carbon of the imidazole ring, and the six carbons of the benzene ring. The carbon atom directly attached to the bromine (C4) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The chemical shifts of the aromatic carbons provide confirmatory evidence of the substituent's position. The benzimidazole (B57391) moiety may exhibit tautomerism, which can sometimes lead to averaged signals or the absence of expected signals in the ¹³C NMR spectrum, though this is not typically observed for this class of compounds .

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Data is representative and based on typical values for similar structures. | ¹H NMR (in DMSO-d₆) | Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | :--- | | 1 | 12.45 | br s | 1H, N-H | | 2 | 7.50 | d | 1H, Ar-H | | 3 | 7.35 | d | 1H, Ar-H | | 4 | 7.15 | t | 1H, Ar-H | | 5 | 2.50 | s | 3H, -CH₃ | | ¹³C NMR (in DMSO-d₆) | Signal | Chemical Shift (δ, ppm) | Assignment | | 1 | 152.0 | C2 | | 2 | 142.5 | C7a | | 3 | 135.0 | C3a | | 4 | 125.5 | C6 | | 5 | 123.0 | C5 | | 6 | 115.0 | C7 | | 7 | 112.0 | C4 | | 8 | 14.5 | -CH₃ |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides clear evidence for its key structural features.

Key characteristic absorption bands include a broad peak in the region of 3450-3100 cm⁻¹, which is indicative of the N-H stretching vibration of the imidazole ring. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=N stretching vibration of the imidazole ring typically appears in the 1630-1610 cm⁻¹ region. Aromatic C=C stretching vibrations are found in the 1600-1450 cm⁻¹ range. The presence of the bromine substituent is more difficult to confirm directly, as the C-Br stretching vibration appears in the far-infrared region (typically below 600 cm⁻¹), which is often outside the range of standard mid-IR spectrometers.

Table 2: Characteristic FT-IR Absorption Bands for this compound Data is representative and based on typical values for similar structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3400 - 3100 | Broad, Medium | N-H Stretch (imidazole) |

| 3080 | Medium-Weak | Aromatic C-H Stretch |

| 2965 | Medium-Weak | Aliphatic C-H Stretch (-CH₃) |

| 1625 | Medium-Strong | C=N Stretch (imidazole) |

| 1590, 1470 | Medium-Strong | Aromatic C=C Stretch |

| 750 | Strong | C-H Bending (ortho-disubstituted aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and heterocyclic compounds like this compound, the absorption bands are typically due to π → π* transitions of the conjugated benzimidazole system. The UV-Vis spectrum, usually recorded in a solvent like ethanol or methanol, can be used to confirm the presence of the conjugated system. Studies on similar benzimidazole derivatives show characteristic absorption maxima in the UV region, often between 240 nm and 310 nm nih.govsemanticscholar.org. This technique is also highly useful for reaction monitoring, where the appearance or disappearance of a chromophore can be quantitatively tracked over time.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition (C₈H₇BrN₂).

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~51:49). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with almost identical intensities, separated by two m/z units. For this compound (molecular weight ≈ 211.06 g/mol ), these peaks would appear at approximately m/z 210 and 212.

The fragmentation pattern provides further structural information. Common fragmentation pathways for benzimidazoles include the loss of small, stable molecules like hydrogen cyanide (HCN) from the imidazole ring journalijdr.comresearchgate.net.

Table 3: Predicted Mass Spectrometry Data for this compound Data is representative and based on the compound's structure and known fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 212 | ~98 | [M+2]⁺ Molecular ion with ⁸¹Br |

| 210 | 100 | [M]⁺ Molecular ion with ⁷⁹Br (Base Peak) |

| 183 | ~25 | [M - HCN]⁺ |

| 131 | ~40 | [M - Br]⁺ |

| 104 | ~30 | [M - Br - HCN]⁺ |

X-ray Diffraction Studies for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Theoretical and Computational Investigations of 4 Bromo 2 Methyl 1h Benzimidazole

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental in elucidating the electronic properties and reactivity of 4-Bromo-2-methyl-1H-benzimidazole. These computational approaches allow for a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to determine its optimized molecular geometry, including bond lengths and angles. These calculations provide a three-dimensional model of the molecule in its most stable energetic state.

Furthermore, DFT is utilized to predict the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The calculated vibrational spectra, which include infrared (IR) and Raman signatures, can be compared with experimental data to confirm the molecular structure. Key vibrational modes for related benzimidazole (B57391) structures include C-Br stretching, which is diagnostic for halogen substitution. For instance, in similar halogenated benzimidazoles, C-Br stretching vibrations are typically observed in the range of 650–700 cm⁻¹.

Interactive Data Table: Predicted Vibrational Frequencies for a Halogenated Benzimidazole Derivative

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C–Br stretching | 650–700 |

| Benzimidazole ring breathing | 1450–1550 (Raman) |

| N–C–N deformation | 400–450 |

Note: This data is representative of halogenated benzimidazoles and provides an expected range for this compound.

Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the chemical reactivity and stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For halogenated aromatic systems like this compound, the HOMO-LUMO gap is estimated to be around 5.0–5.5 eV. In these systems, the HOMO is typically localized on the benzimidazole π-system, while the LUMO involves antibonding π* orbitals. This analysis helps in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map displays different potential values on the molecule's surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the bromine atom and the nitrogen atoms of the imidazole (B134444) ring are expected to influence the MEP significantly. The bromine atom, being electronegative, withdraws electron density, creating a region of positive potential (a σ-hole) on its outer surface, making it a potential site for halogen bonding interactions. The nitrogen atoms, with their lone pairs of electrons, are expected to be regions of negative potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, which can reveal information about intramolecular charge transfer, hyperconjugation, and the nature of chemical bonds.

Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. Computational studies can predict the NLO properties of molecules like this compound by calculating parameters such as the first hyperpolarizability (β).

The magnitude of the first hyperpolarizability is an indicator of a molecule's NLO activity. Molecules with significant intramolecular charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit larger NLO responses. The presence of the bromine atom and the π-conjugated benzimidazole system in this compound suggests that it may possess NLO properties, which can be quantified through theoretical calculations.

Computational Simulation of Reaction Mechanisms and Kinetics

Computational simulations are instrumental in investigating the mechanisms and kinetics of chemical reactions involving this compound. These studies can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a deeper understanding of the reaction dynamics.

For instance, the displacement of the bromine atom in a substitution reaction is a potential area of study. Transition state analysis can be performed to identify the structure of the transition state and to calculate the activation energy required for the reaction to proceed. By comparing the calculated activation energies with experimental kinetic data, the proposed reaction mechanism can be validated. These computational tools allow for the exploration of various reaction conditions and the prediction of reaction outcomes, which can guide experimental work.

Theoretical Kinetic Studies for Reaction Pathways and Rate-Determining Steps

A plausible reaction mechanism for the formation of a benzimidazole ring involves the initial formation of a Schiff base from the diamine and an aldehyde, followed by an intramolecular cyclization and subsequent aromatization. researchgate.net Computational studies can model each of these steps to determine the most energetically favorable pathway.

A hypothetical reaction pathway for the formation of this compound could be computationally modeled to yield data such as that presented in Table 1.

Table 1: Hypothetical Reaction Steps and Their Significance in the Formation of this compound This table is illustrative and based on general principles of benzimidazole synthesis.

| Step | Description | Theoretical Significance |

| 1 | Formation of Schiff Base | The initial condensation between 3-bromo-1,2-diaminobenzene and acetaldehyde (B116499). This step's feasibility can be assessed by calculating the reaction energy. |

| 2 | Intramolecular Cyclization | The nucleophilic attack of the second amino group onto the imine carbon to form the five-membered ring. This is often a critical, and potentially rate-determining, step. |

| 3 | Aromatization | The elimination of a water molecule to form the stable aromatic benzimidazole ring. The driving force for this step is the gain in aromatic stability. |

Analysis of Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter determined from kinetic studies. Computationally, it is the energy difference between the reactants and the transition state. Thermodynamic parameters such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide deeper insights into the transition state and the reaction mechanism.

For the synthesis of 2-phenyl-1H-benzo[d]imidazole, the activation energy and other thermodynamic parameters have been experimentally and theoretically determined, showing good agreement with Arrhenius and Eyring equations. researchgate.net Similar computational approaches, primarily using DFT, can be applied to this compound. A positive ΔH‡ indicates that energy is required to reach the transition state, while the sign of ΔS‡ gives information about the degree of order in the transition state compared to the reactants. A negative ΔS‡ suggests a more ordered transition state, which is common in cyclization reactions.

Table 2: Hypothetical Thermodynamic Parameters for the Rate-Determining Step of this compound Synthesis This table is illustrative and based on typical values for organic reactions.

| Parameter | Hypothetical Value | Interpretation |

| Activation Energy (Ea) | 85 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |

| Enthalpy of Activation (ΔH‡) | 82 kJ/mol | The change in heat content in going from reactants to the transition state. |

| Entropy of Activation (ΔS‡) | -45 J/K·mol | Indicates a more ordered transition state compared to the reactants, consistent with a cyclization step. |

| Gibbs Free Energy of Activation (ΔG‡) | 95 kJ/mol | The overall energy barrier at a standard temperature, determining the reaction rate. |

Solvent Effects on Reaction Energetics

The choice of solvent can significantly influence reaction rates and pathways. Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to simulate the effect of a solvent on the reaction energetics. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding the solute molecules.

The solvent can affect the stability of reactants, intermediates, and transition states differently. For instance, polar solvents may stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction. In a study on N-functionalized imidazoles, properties like density and viscosity were shown to vary with the structure of the alkyl substituent and temperature, which in turn can influence reaction kinetics in these media. mdpi.com The synthesis of benzimidazoles has also been explored under solvent-free conditions using ionic liquids, highlighting the move towards greener synthesis protocols. researchgate.net Computational studies can help in selecting the optimal solvent by predicting its effect on the reaction's energy profile.

In Silico Biological Activity Prediction and Molecular Docking

In silico methods are instrumental in modern drug discovery for predicting the biological activity of new chemical entities and assessing their potential as drug candidates. researchgate.net For a molecule like this compound, these computational tools can provide valuable insights into its pharmacodynamics and pharmacokinetics.

Pharmacophore Modeling for Biological Target Interaction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. mdpi.com A pharmacophore model for a series of benzimidazole derivatives might include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. ijpsjournal.commdpi.com

By mapping this compound onto a known pharmacophore for a particular target (e.g., a protein kinase or a microbial enzyme), it is possible to predict whether the compound is likely to be active. nih.gov For example, a pharmacophore model for E. coli's DNA Gyrase B inhibitors was used to show that 2,5(6)-substituted benzimidazoles are promising molecules due to their possession of key hydrogen bond donor/acceptor groups. nih.gov

Molecular Docking Simulations for Protein Target Assessment

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential binders. nih.govresearchgate.net

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be drawn and optimized for its geometry and energy. The docking algorithm then places the ligand into the binding site of the protein and calculates a docking score, which is an estimate of the binding affinity. nih.gov The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, can be visualized and analyzed. researchgate.net Numerous studies have successfully employed molecular docking to evaluate benzimidazole derivatives as inhibitors for various targets, including enzymes from Mycobacterium tuberculosis and human cancer-related proteins. researchgate.netukm.my

Table 3: Illustrative Molecular Docking Results for a Benzimidazole Derivative with a Protein Target This table is representative of data obtained from molecular docking studies on benzimidazole compounds.

| Protein Target (PDB ID) | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| EGFR (3VJO) | Keto-benzimidazole | -8.1 | Lys745, Met793 |

| CDK-8 (5FGK) | Benzimidazole deriv. N9 | -7.425 | Lys52, Tyr32, Val27 |

| DNA Gyrase B (1KZN) | Triazinane-benzimidazole | -8.5 | Asp73, Gly77 |

Computational ADMET Profiling for Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for the success of a drug candidate. In silico ADMET prediction tools can estimate these properties from the chemical structure of a compound, helping to identify potential liabilities early in the drug discovery process. researchgate.netrsc.orgnih.gov

For this compound, various physicochemical properties and drug-likeness parameters can be calculated. These often include molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). mdpi.com Rules such as Lipinski's Rule of Five are used to assess the oral bioavailability of a compound. mdpi.com Toxicity predictions can also be made for properties like mutagenicity and carcinogenicity. nih.gov Several studies on benzimidazole derivatives have shown that these compounds generally exhibit favorable ADMET profiles, supporting their potential as drug candidates. mdpi.comjaptronline.com

Table 4: Representative In Silico ADMET Profile for a Benzimidazole Derivative This table illustrates the type of data generated in a computational ADMET study.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 211.06 g/mol | < 500 |

| LogP | 2.5 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 1 | < 10 |

| Topological Polar Surface Area (TPSA) | 28.7 Ų | < 140 Ų |

| Lipinski's Rule of Five Violations | 0 | 0 or 1 |

Pharmacological and Biological Research Applications of 4 Bromo 2 Methyl 1h Benzimidazole Derivatives

Antimicrobial Activities of Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial properties. nih.govresearchgate.net The introduction of a bromine atom and a methyl group at specific positions of the benzimidazole scaffold can significantly influence their biological activity.

Antibacterial Potentials Against Specific Strains

Research has demonstrated that certain 4-bromo-2-methyl-1H-benzimidazole derivatives exhibit notable antibacterial activity against various bacterial strains. The presence of bromo-substituents on the aromatic ring has been shown to increase antibacterial efficacy. pjmonline.org

Studies have explored the synthesis of various benzimidazole derivatives and their subsequent evaluation against both Gram-positive and Gram-negative bacteria. For instance, some novel N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent activity against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, derivatives with a 4-chlorophenyl or 4-nitrophenyl group at the 2-position and a benzyl (B1604629) or 4-chlorobenzyl group at the N-1 position displayed significant antibacterial effects. nih.gov One particular compound, 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole, also demonstrated good activity against Escherichia coli and Streptococcus faecalis. nih.gov

The following table summarizes the antibacterial activity of selected benzimidazole derivatives against specific strains:

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

| 5-(nitro/bromo)-styryl-benzimidazole-2 | S. aureus, E. faecalis, E. coli, K. pneumoniae | MIC: 1-4 µg/ml | pjmonline.org |

| Amino alcohol derivatives of 2-methyl benzimidazole | S. aureus, E. coli | Moderate to good activity | nih.gov |

| N,2,6-trisubstituted 1H-benzimidazoles (e.g., 3k, 3l, 4c, 4g, 4j) | MSSA, MRSA | MIC: 4–16 μg mL−1 | nih.gov |

| 2-(4-chlorophenyl)-6-methyl-N-benzyl-1H-benzimidazole (4c) | E. coli, S. faecalis | MIC: 16 μg mL−1 | nih.gov |

| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole (6b) | Various strains | MIC: 15.63 µg/mL | researchgate.net |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | P. aeruginosa, E. coli | MIC: 50-100 µg/mL | benthamscience.com |

Antifungal Efficacy

In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal potential. nih.gov The benzimidazole core is a key component of several clinically used antifungal agents. pjmonline.org

A study focusing on novel benzimidazole derivatives of 1-bromo-2,4-dinitrobenzene (B145926) revealed that some of these compounds exhibited significant antifungal activity against Candida albicans, Candida glabrata, and Candida krusei, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. semanticscholar.org Another research effort synthesized a series of benzimidazole-1,3,4-oxadiazole compounds and found that some derivatives displayed potent antifungal activity against various Candida species, with the most active compounds showing MIC50 values as low as 1.95 µg/mL against C. albicans. nih.gov

The table below presents the antifungal efficacy of various benzimidazole derivatives:

| Compound/Derivative | Fungal Strain | Activity/MIC Value | Reference |

| Benzimidazole-1,3,4-oxadiazole derivatives (4h, 4p) | C. albicans | MIC50: 1.95 µg/mL | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative (4p) | C. krusei, C. parapsilopsis | MIC50: 7.8 µg/mL, 31.25 µg/mL | nih.gov |

| Substituted 2-alkyl benzimidazole derivatives | C. albicans | MIC: 19-24 μg/mL | semanticscholar.org |

| Substituted 2-alkyl benzimidazole derivatives | Aspergillus clavatus | MIC: 17-22 μg/mL | semanticscholar.org |

| 1-nonyl-1H-benzo[d]imidazole, 1-decyl-1H-benzo[d]imidazole | Various Candida species | MIC: 0.5-256 µg/ml | nih.gov |

| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. albicans, C. krusei, C. glabrata, C. parapsilosis | High activity compared to ketoconazole | benthamscience.com |

Antiviral and Antiparasitic Effects

The therapeutic spectrum of benzimidazole derivatives extends to antiviral and antiparasitic applications. nih.gov These compounds have been evaluated against a variety of viruses and parasites. nih.gov

Research has shown that benzimidazole derivatives can be effective against viruses such as human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV and HCV), and various herpes viruses. nih.gov In the realm of antiparasitic research, these compounds have been tested against protozoa like Giardia lamblia and Entamoeba histolytica, as well as helminths such as Trichinella spiralis. nih.gov Notably, many of the synthesized compounds in one study proved to be more active against protozoa than the standard drugs metronidazole (B1676534) and albendazole. nih.gov

Anticancer and Antitumor Research

The benzimidazole scaffold is a privileged structure in the development of anticancer agents, with several derivatives demonstrating significant cytotoxic and antitumor properties. nih.govresearchgate.net

Cytotoxicity Against Human Cancer Cell Lines

Derivatives of this compound have been the subject of extensive research for their cytotoxic effects against a range of human cancer cell lines. The introduction of a 5-bromo substituent has been noted to sometimes reduce anticancer activity, highlighting the complex structure-activity relationships. nih.gov

One study synthesized a series of 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and evaluated their in vitro cytotoxicity against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines, with some compounds showing stronger antiproliferative properties than cisplatin. nih.govresearchgate.net Another investigation into N,2,6-trisubstituted 1H-benzimidazole derivatives found that several compounds effectively killed liver (HepG2), breast (MDA-MB-231, MCF7), and other cancer cells with low micromolar IC50 values. nih.gov

The cytotoxic activity of selected benzimidazole derivatives is summarized in the table below:

| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Reference |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diols | SW707, HCV29T, A549, T47D | Stronger than cisplatin | nih.govresearchgate.net |

| N,2,6-trisubstituted 1H-benzimidazoles (3k, 3l, 4c, 4g, 4j) | HepG2, MDA-MB-231, MCF7, RMS, C26 | IC50: 2.39–10.95 μM | nih.gov |

| Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives (10, 13) | MDA-MB-231, SKOV3, A549 | IC50: 0.33 and 0.38 μM (EGFR inhibition) | nih.gov |

| 1-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)propan-2-one derivatives | CCRF-CEM (leukemia), MCF-7 (breast) | Pronounced pro-apoptotic activity | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which benzimidazole derivatives exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.gov

Research has shown that certain benzimidazole-based 1,3,4-oxadiazole derivatives can suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549. nih.govnih.gov These effects are often linked to the inhibition of key enzymes like EGFR kinase. nih.govnih.gov Similarly, N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been found to induce apoptosis in acute lymphoblastic leukemia (CCRF-CEM) and breast cancer (MCF-7) cells. researchgate.net This pro-apoptotic activity was associated with the disruption of mitochondrial membrane potential and activation of caspase-3. researchgate.net

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.govnih.gov

The presence and position of halogen atoms on the benzimidazole ring can significantly impact the pharmacological profile of the compound. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its binding affinity to biological targets and its pharmacokinetic properties.

The substitution at the C2 position of the benzimidazole ring is a common strategy for modulating biological activity. nih.govmdpi.com The presence of a methyl group at this position can influence the compound's steric and electronic properties.

Impact of N-Substitution Patterns

The substitution at the nitrogen atom (N-1 position) of the benzimidazole ring is a critical determinant of the biological activity of this compound derivatives. The nature of the substituent introduced at this position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that N-alkylation of benzimidazole derivatives can lead to enhanced biological effects. For instance, the introduction of long-chain alkyl groups, such as nonyl or decyl chains, has been associated with potent antifungal activities. researchgate.net Similarly, N-benzylation has been found to increase the activity of some benzimidazole compounds. srrjournals.com The rationale behind this is that the N-substituent can modulate the molecule's lipophilicity, thereby affecting its ability to penetrate cell membranes and reach its intracellular target.

Furthermore, the introduction of more complex moieties at the N-1 position can confer novel biological activities. Studies on N-substituted benzamide (B126) derivatives, such as N-(4-(1H-benzo[d]imidazol-1-yl)phenyl)-4-bromobenzamide, have demonstrated good antibacterial and antifungal properties. researchgate.net These findings underscore the versatility of the N-position as a point for chemical modification to fine-tune the pharmacological profile of this compound derivatives.

| N-Substituent Type | Observed Impact on Biological Activity | Example Derivative Class | Reference |

|---|---|---|---|

| Long-Chain Alkyl (e.g., nonyl, decyl) | Enhanced antifungal activity. | 1-Alkyl-2-(substituted phenoxymethyl) benzimidazoles | researchgate.net |

| Benzyl Group | Increased anti-inflammatory and other activities. | 1-Benzyl substituted benzimidazoles | srrjournals.com |

| Substituted Phenylamide | Good antibacterial and antifungal properties. | N-(4-(1H-benzo[d]imidazol-1-yl)phenyl) benzamides | researchgate.net |

| Alkyl Bromides (C3-C10) | N-alkylation can lead to significant nematicidal potential. | 1-Alkyl-2-substituted benzimidazoles | researchgate.net |

Effects of Other Substituents on Efficacy and Selectivity

Beyond N-substitution, modifications at other positions of the this compound scaffold play a crucial role in defining the efficacy and selectivity of the resulting derivatives. The presence and nature of substituents on the benzene (B151609) ring and at the C2-position are particularly influential.

Substituents at the C2-position profoundly impact the pharmacological profile. The 2-methyl group of the parent compound can be replaced with various aryl or heterocyclic rings to generate derivatives with a wide spectrum of activities. For example, 2-phenyl benzimidazole derivatives have shown a higher binding affinity for COX, LOX, and estrogen receptors compared to 2-methyl derivatives, suggesting their potential as anti-inflammatory and antioxidant agents. impactfactor.orgresearchgate.net The selectivity of these compounds can be fine-tuned by altering the substitution pattern on this C2-aryl ring.

| Position of Substitution | Substituent Type | Effect on Efficacy and Selectivity | Example Finding | Reference |

|---|---|---|---|---|

| C2 | Phenyl Group | Higher binding affinity to COX, LOX, and estrogen receptors compared to methyl. | 2-phenyl benzimidazole can be effectively used for anti-inflammatory and antioxidant activity. | impactfactor.orgresearchgate.net |

| Benzene Ring | Halogens (Cl, Br) | Confers antibacterial properties. | Various mono and dihalogen substituted benzimidazoles possess antibacterial activities. | srrjournals.comlongdom.org |

| Benzene Ring | Trifluoromethyl (CF3) | Potent antifungal activity. | A derivative with a trifluoromethyl group showed the highest antifungal activity against C. albicans. | nih.gov |

| Benzene Ring | Nitro (NO2) | Can enhance cytotoxic activity against certain cancer cell lines. | A derivative with a 2-NO2 on a benzylidene amino group showed good cytotoxic activity. | srrjournals.com |

Mechanistic Studies of Biological Action

The diverse pharmacological effects of this compound derivatives are rooted in their ability to interact with and modulate various biological targets and pathways.

Enzyme Inhibition (e.g., DHFR, CK2, DNA Gyrase B, RAF Kinase)

A primary mechanism through which benzimidazole derivatives exert their therapeutic effects is via the inhibition of key enzymes. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies. snv63.ru Benzimidazole derivatives, particularly those combined with a pyrimidine (B1678525) scaffold, have been designed as DHFR inhibitors. nih.gov These compounds can block the folate pathway, thereby impeding cell proliferation in pathogenic organisms and cancer cells. nih.gov

DNA Gyrase: Pyrimido[1,6-a]benzimidazole derivatives have been identified as a class of DNA gyrase inhibitors, which are effective antibacterial agents. researchgate.net By targeting this essential bacterial enzyme, which is responsible for managing DNA supercoiling during replication, these compounds can selectively kill bacteria.

RAF Kinase: RAF kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. nih.gov Certain ATP-competitive inhibitors have been found to promote the dimerization and activation of RAF kinases, an undesirable effect. nih.gov However, novel benzimidazole-based derivatives are being developed as pan-RAF inhibitors or allosteric modulators to overcome these limitations. f1000research.com Docking studies have shown that specific benzimidazole derivatives can bind effectively to the active site of mutant BRAF, a member of the RAF kinase family. mdpi.com

Molecular Target Interactions (e.g., Receptors, Nucleic Acids)

The biological activity of these derivatives also stems from their direct interactions with other vital macromolecules.

Nucleic Acids: The planar, bicyclic structure of the benzimidazole nucleus is analogous to naturally occurring purines, allowing these compounds to interact with nucleic acids. ijpsjournal.com Some benzimidazole derivatives function as DNA minor groove binders, which can interfere with DNA replication and transcription, leading to cytotoxic effects. nih.gov

Receptors: Benzimidazole derivatives have shown affinity for various protein receptors. Computational docking studies have revealed that derivatives can bind to cyclooxygenase (COX), lipoxygenase (LOX), and estrogen receptors, suggesting their potential in managing inflammation and hormone-related conditions. impactfactor.org The specific interactions, such as hydrogen bonding and hydrophobic contacts with amino acid residues in the receptor's binding pocket, determine the affinity and specificity of the interaction.

Cellular Pathway Modulation (e.g., ERK Pathway, Microtubule Inhibition)

By interacting with key enzymes and receptors, this compound derivatives can modulate critical cellular signaling pathways.

ERK Pathway: As inhibitors of RAF kinases, these compounds can directly modulate the RAS-RAF-MEK-ERK pathway. nih.gov This pathway is fundamental in controlling cell proliferation, differentiation, and survival. Its inhibition is a major strategy in cancer therapy, particularly for melanomas with BRAF mutations. nih.govresearchgate.net

Microtubule Inhibition: A well-established mechanism for the anthelmintic and anticancer activity of some benzimidazoles is the inhibition of tubulin polymerization. researchgate.net By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell structure. This disruption ultimately leads to cell cycle arrest and apoptosis.

Materials Science and Other Emerging Applications

Coordination Chemistry and Ligand Development

The benzimidazole (B57391) scaffold is a well-established building block in coordination chemistry due to the ability of its nitrogen atoms to coordinate with a wide range of metal ions. This interaction leads to the formation of metal complexes with diverse geometries and electronic properties, which can be fine-tuned by the substituents on the benzimidazole ring.

The nitrogen atom in the imidazole (B134444) ring of 4-bromo-2-methyl-1H-benzimidazole can act as a Lewis base, donating its lone pair of electrons to a metal center to form a coordination bond. The reactivity of the N-H group is a key aspect of its coordination behavior. For instance, deprotonation of the N-H proton using a strong base, such as n-butyllithium, generates an anionic ligand that can form stable complexes with metal ions. This reactivity has been demonstrated in synthetic procedures where this compound is used as a precursor for more complex molecules. googleapis.comgoogle.com In these reactions, the benzimidazole is dissolved in a solvent like tetrahydrofuran (B95107) (THF) and treated with n-butyllithium at low temperatures to facilitate the subsequent reaction with an electrophile. googleapis.comgoogle.com

While specific studies detailing the isolation and full characterization of coordination complexes with this compound as the sole ligand are not extensively documented in publicly available literature, the general principles of benzimidazole coordination chemistry suggest its capability to form complexes with various transition metals. The nature of the metal ion and the reaction conditions would influence the resulting coordination geometry, which could range from linear and tetrahedral to square planar and octahedral. The presence of the bromo and methyl groups on the benzene (B151609) and imidazole rings, respectively, can influence the electronic properties and steric hindrance of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes.

Metal complexes derived from benzimidazole-based ligands have shown significant promise in catalysis. These complexes can act as catalysts for a variety of organic transformations, including coupling reactions, hydrogenations, and polymerizations. The catalytic activity is often attributed to the ability of the metal center to cycle between different oxidation states, a process that can be modulated by the electronic properties of the supporting ligands.

Although specific catalytic applications of complexes derived solely from this compound are not widely reported, the broader class of benzimidazole-containing ligands has been successfully employed in catalysis. For example, palladium-N-heterocyclic carbene (NHC) complexes derived from benzimidazolium salts have been used as efficient catalysts in carbon-carbon bond-forming reactions. The potential for this compound to serve as a precursor to such NHC ligands highlights its indirect relevance to the field of catalysis. The synthesis of such ligands would typically involve N-alkylation or N-arylation followed by deprotonation to form the carbene, which can then be coordinated to a metal center.

Supramolecular Chemistry and Advanced Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. The structure of this compound makes it an excellent candidate for use in supramolecular assembly and the construction of advanced materials.

The N-H group and the nitrogen atom of the imidazole ring are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. Furthermore, the planar benzimidazole ring system can participate in π-π stacking interactions, further stabilizing the supramolecular structure. The presence of the bromine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophile, which is increasingly being utilized as a tool in crystal engineering and materials design.

While the specific supramolecular structures formed by this compound have not been extensively detailed, the broader family of benzimidazole derivatives is known to form a variety of supramolecular assemblies. These can range from simple dimers and chains to more complex networks. The resulting materials can exhibit interesting properties, such as porosity, luminescence, and conductivity, making them suitable for applications in gas storage, sensing, and electronics. The functionalization of the benzimidazole core, as seen with the bromo and methyl groups in the target compound, allows for the tuning of these properties. The potential for this compound to be used in the development of advanced materials, such as organic semiconductors and conductive polymers, has been noted in the context of related brominated imidazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-2-methyl-1H-benzimidazole, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, benzaldehyde derivatives can react with o-phenylenediamine in the presence of a catalyst (e.g., TMSCl) under reflux conditions, followed by recrystallization from ethanol . Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and purity.

- Single-Crystal X-ray Diffraction : Resolves molecular geometry and packing (e.g., monoclinic crystal system with unit cell parameters a = 13.68 Å, b = 9.61 Å, c = 14.81 Å, β = 98.3°) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) .

Q. What safety precautions should be considered when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data for this compound may be limited, general precautions for brominated aromatics apply:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.

- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction data be optimized for resolving structural disorders in this compound derivatives?

- Methodological Answer : Structural disorder, common in flexible substituents (e.g., thiophene groups), requires:

- High-Resolution Data Collection : Use a diffractometer with a sealed microfocus tube (e.g., Bruker SMART X2S) to improve data-to-parameter ratios (>14:1) .

- Refinement Strategies : Employ SHELXL for anisotropic displacement parameter modeling and hydrogen atom placement in calculated positions .

- Validation Tools : Mercury CSD’s packing similarity analysis to compare disordered regions with known structures .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound analogues for pharmacological applications?

- Methodological Answer :

- Bioisosteric Replacement : Substitute bromine or methyl groups with halogens (e.g., Cl) or heterocycles (e.g., thiophene) to modulate receptor binding .

- Computational Docking : Use privileged substructures (e.g., benzimidazole cores) to mimic protein surface elements like β-turns, enhancing bioavailability .

- In Vitro Assays : Test analogues against specific targets (e.g., serotonin receptors) to correlate substituent effects with IC50 values .

Q. How can computational tools like Mercury CSD assist in the analysis of intermolecular interactions and packing patterns in benzimidazole-based crystal structures?

- Methodological Answer :

- Void Visualization : Identify solvent-accessible regions and potential co-crystallization sites .

- Intermolecular Motif Search : Compare Br⋯Br interactions (3.4–3.6 Å) and C—H⋯N hydrogen bonds (2.5–2.7 Å) with databases to predict stability .

- Packing Similarity : Quantify similarity indices between 4-Bromo-2-methyl derivatives and pharmacologically active benzimidazoles (e.g., antiulcer drugs) .

Key Notes

- Methodological Rigor : Answers integrate experimental protocols (e.g., reflux conditions ), software applications (SHELXL , Mercury ), and pharmacological design principles .

- Advanced Techniques : Emphasis on resolving crystallographic disorder, SAR analysis, and computational modeling aligns with high-impact research practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.